molecular formula C14H8O4 B075676 Alizarin CAS No. 1322-60-7

Alizarin

Cat. No. B075676
Key on ui cas rn: 1322-60-7
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Patent
US08741513B2

Procedure details

A suspension of 17.5 g of manganese dioxide/40 g of concentrated sulfuric acid, that had been prepared by putting 9.0 g of water and 130 g of 96% sulfuric acid into 30 g of alizarin (manufactured by Sigma-Aldrich Corporation), followed by ice-cooling, was added over 1 hour to a reaction liquid while maintaining it at 10° C. or lower. After 2 hours, the reaction liquid was poured into 1 L of water, with the inside of the container being washed with 400 mL of water, and filtered. The crystal collected by filtration was washed with 300 mL of methanol and dried to obtain 32.4 g of purpurin.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
9 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH:6]1[CH:11]=[C:10]2[C:12]([C:14]3[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([OH:23])[C:15]=3[C:16](=[O:17])[C:9]2=[CH:8][CH:7]=1)=[O:13]>[O-2].[O-2].[Mn+4].O>[CH:6]1[CH:7]=[CH:8][C:9]2[C:16](=[O:17])[C:15]3[C:18]([OH:23])=[C:19]([OH:22])[CH:20]=[C:21]([OH:2])[C:14]=3[C:12](=[O:13])[C:10]=2[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
17.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
9 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added over 1 hour to a reaction liquid
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction liquid
WASH
Type
WASH
Details
being washed with 400 mL of water
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The crystal collected by filtration
WASH
Type
WASH
Details
was washed with 300 mL of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=O)C=3C(=CC(=C(C3C2=O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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